N-(2,6-diethylphenyl)-3-fluorobenzamide
Description
N-(2,6-Diethylphenyl)-3-fluorobenzamide is a fluorinated aromatic amide characterized by a benzamide core substituted with a fluorine atom at the 3-position and a 2,6-diethylphenyl group attached to the amide nitrogen. The molecular formula is C₁₇H₁₈FNO, with a molecular weight of 271.33 g/mol. The compound’s structure combines lipophilic diethyl groups with the electron-withdrawing fluorine atom, which may influence its solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-3-12-7-5-8-13(4-2)16(12)19-17(20)14-9-6-10-15(18)11-14/h5-11H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIINLHWFEZBLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 2,6-diethylaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,6-diethylphenyl)-3-fluorobenzamide can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives, depending on the reducing agents used.
Substitution: The fluorine atom in the benzamide structure can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: N-(2,6-diethylphenyl)-3-fluorobenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical reactions and the synthesis of novel compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties, making it a valuable candidate for drug development.
Industry: The compound is also used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atom in the structure can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogs
| Compound Name | Substituents on Benzamide Core | Aromatic Group on Amide Nitrogen | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| N-(2,6-Diethylphenyl)-3-fluorobenzamide | 3-Fluorine | 2,6-Diethylphenyl | C₁₇H₁₈FNO | Fluorine, Diethyl, Amide |
| 2,6-Difluoro-N-(3-fluorophenyl)benzamide | 2,6-Difluorine | 3-Fluorophenyl | C₁₃H₈F₃NO | Multiple fluorines, Amide |
| N-Benzyl-2,5-difluorobenzamide | 2,5-Difluorine | Benzyl | C₁₄H₁₁F₂NO | Fluorine (meta/para), Benzyl, Amide |
| N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide | 3-Nitrobenzenesulfonamide | 2,6-Difluorophenyl | C₁₂H₈F₂N₂O₄S | Sulfonamide, Nitro, Fluorine |
Key Observations :
- The 2,6-diethylphenyl group in the target compound enhances lipophilicity compared to simpler phenyl or benzyl groups in analogs . This may improve membrane permeability in biological systems.
- The 3-fluorine substituent on the benzamide core provides moderate electron withdrawal, which is less pronounced than the 2,6-difluoro substitution in ’s compound. This difference could affect electronic interactions with biological targets.
Table 2: Comparative Properties
| Property | This compound (Inferred) | 2,6-Difluoro-N-(3-fluorophenyl)benzamide | N-Benzyl-2,5-difluorobenzamide |
|---|---|---|---|
| Lipophilicity (LogP) | High (diethyl groups) | Moderate (fluorine substituents) | Moderate (benzyl group) |
| Solubility | Low in water; soluble in organic solvents | Similar | Similar |
| Biological Activity | Not reported in evidence | Used in biochemical research | Positional isomerism affects target specificity |
Notable Findings:
- Fluorine positioning significantly impacts biological activity. For example, N-benzyl-2,5-difluorobenzamide exhibits distinct pharmacokinetic properties compared to its 2,3- or 3,4-difluoro isomers due to altered steric and electronic profiles .
- Sulfonamide analogs (e.g., ) show stronger enzyme inhibition than benzamides, highlighting the role of the sulfonamide group in target binding .
Comparison with Analog Syntheses :
- 2,6-Difluoro-N-(3-fluorophenyl)benzamide () uses 2,6-difluorobenzoic acid and 3-fluoroaniline as precursors, with similar coupling methods.
- N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide () employs sulfonylation reactions, which are more complex than amide formations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
